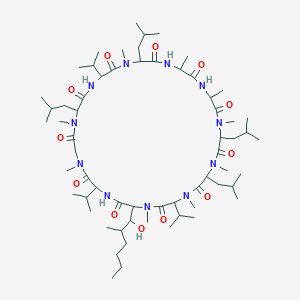
1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose is a synthetic compound that belongs to the class of purine nucleoside analogs. These compounds are known for their broad-spectrum antitumor activity, particularly targeting indolent lymphoid system malignancies. The anticancer mechanism of these analogs often involves the inhibition of DNA synthesis and the induction of apoptosis .
Vorbereitungsmethoden
The synthesis of 1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose typically involves multiple steps, starting from the appropriate sugar derivative. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar are protected using tert-butyldiphenylsilyl chloride under basic conditions.
Acetylation: The protected sugar is then acetylated using acetic anhydride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antitumor activity and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for cancer treatment.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose involves the inhibition of DNA synthesis, leading to the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose can be compared with other purine nucleoside analogs, such as:
- 2-Acetoxy-4-[(tert-butyldiphenylsilyl)oxy]-3-tetrahydrofuryl (3R,4S)-Benzoate
- 2,3-Furandiol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]tetrahydro-, 2-acetate 3-benzoate
These compounds share similar structural features but may differ in their specific biological activities and applications .
Eigenschaften
Molekularformel |
C29H32O6Si |
|---|---|
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
[2-acetyloxy-4-[tert-butyl(diphenyl)silyl]oxyoxolan-3-yl] benzoate |
InChI |
InChI=1S/C29H32O6Si/c1-21(30)33-28-26(34-27(31)22-14-8-5-9-15-22)25(20-32-28)35-36(29(2,3)4,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,25-26,28H,20H2,1-4H3 |
InChI-Schlüssel |
POPFJOBSNAZLJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(C(CO1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate](/img/structure/B12098635.png)







![4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol](/img/structure/B12098690.png)


![3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B12098697.png)

![2-[[(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole](/img/structure/B12098705.png)
